molecular formula C23H29NO7 B12685541 (-)-17-(2-Propynyl)morphinan-3-ol tartrate CAS No. 63868-30-4

(-)-17-(2-Propynyl)morphinan-3-ol tartrate

Cat. No.: B12685541
CAS No.: 63868-30-4
M. Wt: 431.5 g/mol
InChI Key: POXLPJJPQCGJHL-ZTMWJVNESA-N
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Description

(-)-17-(2-Propynyl)morphinan-3-ol tartrate: is a chemical compound that belongs to the morphinan class of molecules. These compounds are known for their complex structures and significant biological activities. The tartrate form indicates that the compound is combined with tartaric acid, which can influence its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-17-(2-Propynyl)morphinan-3-ol tartrate typically involves multiple steps, starting from simpler precursors. The key steps might include:

    Formation of the Morphinan Core: This can be achieved through a series of cyclization reactions.

    Introduction of the Propynyl Group: This step might involve the use of propargyl bromide under basic conditions.

    Formation of the Tartrate Salt: The final step involves reacting the free base with tartaric acid to form the tartrate salt.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(-)-17-(2-Propynyl)morphinan-3-ol tartrate: can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride could be used.

    Substitution: Nucleophilic substitution reactions could be performed using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(-)-17-(2-Propynyl)morphinan-3-ol tartrate:

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as pain management.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (-)-17-(2-Propynyl)morphinan-3-ol tartrate would involve its interaction with specific molecular targets, such as receptors or enzymes. The propynyl group might influence its binding affinity and specificity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known pain reliever.

    Codeine: Another opioid used for pain and cough relief.

    Naloxone: An opioid antagonist used to reverse overdoses.

Uniqueness

(-)-17-(2-Propynyl)morphinan-3-ol tartrate: might have unique properties due to the presence of the propynyl group and the tartrate salt form, which could influence its pharmacokinetics and pharmacodynamics.

Properties

CAS No.

63868-30-4

Molecular Formula

C23H29NO7

Molecular Weight

431.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-ynyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H23NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h1,6-7,13,16,18,21H,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1

InChI Key

POXLPJJPQCGJHL-ZTMWJVNESA-N

Isomeric SMILES

C#CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

C#CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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